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Compound of Interest

Compound Name: L-LYSINE:2HCL (6-13C)

Cat. No.: B1579953

C
) Audience: Senior Scientists, Proteomics Specialists, and Pharmacokineticists

Executive Summary & Scientific Rationale

Protein homeostasis (proteostasis) is maintained by the balance of synthesis and degradation.
Traditional cycloheximide-chase assays are cytotoxic and disrupt cellular physiology. The gold
standard for measuring endogenous protein half-lives under physiological conditions is
Dynamic SILAC (pSILAC) or Pulsed SILAC.

This protocol details the application of L-Lysine:2HCI (

C

)—a stable isotope-labeled amino acid resulting in a +6.02 Da mass shift—to measure
proteome-wide turnover rates. Unlike static SILAC, which measures relative abundance,
pSILAC measures the rate of heavy isotope incorporation over time.

Why L-Lysine:2HCI (
C
)?

e Trypsin Compatibility: Trypsin cleaves at the C-terminus of Lysine and Arginine. Labeling
Lysine ensures that (almost) every tryptic peptide contains at least one label, maximizing
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proteome coverage.

o Solubility: The dihydrochloride (2HCI) salt form offers superior aqueous solubility compared
to the free base, essential for preparing high-concentration stock solutions for media
formulation.

o Metabolic Fidelity: While Arginine is subject to metabolic conversion to Proline (causing
mass spectrum artifacts), Lysine is metabolically more stable in most mammalian cell lines,
reducing data complexity.

Technical Specifications & Materials

The Tracer
Property Specification
L-Lysine:2HCI (
Compound Name C
)
Uniformly labeled with Carbon-13 (
Labeling
C) at all 6 carbon positions.
Mass Shift +6.0201 Da (per Lysine residue)
Chemical Purity 99%

) ) 99 atom %
Isotopic Enrichment
C
CAS Number 201455-69-0 (Generic for labeled Lys 2HCI)

Required Reagents

e SILAC Media: DMEM or RPMI 1640 deficient in L-Lysine and L-Arginine.

e Dialyzed FBS: Fetal Bovine Serum dialyzed (10 kDa MWCO) to remove endogenous light
amino acids. Critical: Standard FBS contains light Lysine which will ruin the experiment.
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 Light Arginine: L-Arginine:HCI (unlabeled) to supplement the media.

o Lysis Buffer: 8M Urea or SDS-based buffer (e.g., 4% SDS, 100mM Tris-HCI pH 7.6).

Experimental Design: The "Pulse" Workflow

In a turnover experiment, we do not grow cells to full heavy equilibrium. Instead, we switch cells
from "Light" media to "Heavy" media and harvest at multiple time points. This measures the
appearance of heavy peptides (synthesis) and the disappearance of light peptides
(degradation).

Workflow Diagram

The following diagram illustrates the media switch and harvesting logic.
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Figure 1: pSILAC Workflow. Cells adapted to light media are switched to heavy media at T=0.
Samples are harvested at geometric time intervals to capture fast and slow turnover rates.

Detailed Protocol
Phase A: Media Preparation

Expert Insight: The concentration of Lysine in the heavy media must match the standard
formulation of the base media (e.g., DMEM usually requires 146 mg/L L-Lysine).

e Stock Solution: Dissolve L-Lysine:2HCI (
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C
) in PBS at 50 mg/mL. Filter sterilize (0.22
m). Store at -20°C.

» Reconstitution: Add the Heavy Lysine stock and Unlabeled Arginine stock to the Lys/Arg-
deficient medium.

o Target Conc: 0.798 mM L-Lysine (approx 146 mg/L for Lys:HCI equivalent).

o Note on Salt: Since you are using Lys:2HCI, ensure you calculate the molarity correctly.
The extra HCI adds mass but not Lysine content.

e Serum Addition: Supplement with 10% Dialyzed FBS.

o Validation: Test a small aliquot of media by LC-MS to ensure no light Lysine contamination
from the FBS.

Phase B: Cell Culture & Labeling (The Pulse)

e Seeding: Seed cells in standard "Light" (unlabeled) media. Allow them to reach ~60%
confluency.

e The Switch (T=0):
o Aspirate Light media completely.

o Wash cells twice with warm PBS. Causality: This removes traces of light Lysine,
preventing "streak" labeling and simplifying kinetics.

o Add pre-warmed "Heavy" media (containing L-Lysine
C
).
e Harvesting:

o Collect cells at predetermined time points (e.g., 0, 2, 4, 8, 16, 24, 48 hours).
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o Quenching: Immediately wash with ice-cold PBS and snap-freeze pellets in liquid nitrogen
to stop metabolic activity instantly.

Phase C: Sample Preparation & MS

e Lysis: Lyse pellets in 8M Urea or 4% SDS buffer.

o Digestion: Perform standard FASP (Filter Aided Sample Preparation) or S-Trap digestion
using Trypsin.

o Enzyme Ratio: 1:50 (Trypsin:Protein).
e LC-MS/MS: Analyze on a high-resolution mass spectrometer (e.g., Orbitrap).

o Resolution: Minimum 60,000 at m/z 200. High resolution is required to resolve the
neutron-encoded peaks if using multiplexing, but standard for +6 Da splitting.

Data Analysis & Calculation

The core of the analysis is determining the Relative Isotope Abundance (RIA) of the heavy
peptide at each time point.

The Kinetic Model

We assume protein degradation follows first-order kinetics. The fraction of heavy label
incorporation (

) over time is described by:
Where:
e = Intensity(Heavy) / [Intensity(Light) + Intensity(Heavy)]

» = Degradation rate constant

e =Time

Calculating Half-Life

Once
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is derived from the non-linear regression of the RIA curve, the half-life (

) is calculated as:

Kinetic Logic Diagram
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Figure 2: Kinetic model of protein turnover. The "Recycling” path represents the re-
incorporation of light amino acids from degraded proteins, which can underestimate turnover
rates if not mathematically corrected.

Troubleshooting & Optimization
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Issue

Probable Cause

Corrective Action

No Heavy Incorporation

Light Lysine contamination.

Ensure FBS is dialyzed. Check
if "Light" media was fully
washed out at T=0.

Slow Labeling Rates

Amino acid recycling.

Intracellular breakdown of "old"
light proteins releases light
Lysine, which dilutes the heavy
pool. Use mathematical
correction models (see

Doherty et al.).

Arginine-to-Proline Conversion

Metabolic flux.

Although using Lysine, if you
co-label with Arg, this occurs.
Keep Proline levels high in
media to suppress conversion,

or stick to Lys-only labeling.

Incomplete Digestion

Trypsin inefficiency.

Ensure Urea is diluted <1M
before trypsin addition. Lys-C

can be used as a pre-digest.
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e To cite this document: BenchChem. [Application Note: Quantifying Protein Turnover via
Pulsed SILAC Using L-Lysine:2HCI ( C )]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1579953#pulse-chase-experiment-protocols-using-I-
lysine-2hcl-6-13c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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